1,1-Dimethyl-1-germacyclobutane
Description
Contextualization of Group 14 Metallacyclobutanes
Metallacyclobutanes, four-membered rings containing a metal atom, are key intermediates in a variety of important catalytic reactions, most notably olefin metathesis. nih.govresearchgate.net The nature of the metal and its substituents significantly influences the structure and reactivity of the metallacyclobutane ring. acs.org Within Group 14, the chemistry of silacyclobutanes has been extensively studied, particularly their thermal decomposition and ring-opening polymerizations. scispace.commdpi.com
The study of heavier Group 14 metallacyclobutanes, including germacyclobutanes and stannacyclobutanes, has provided valuable insights into the periodic trends of these strained ring systems. nih.gov The larger atomic radius and different electronic properties of germanium compared to silicon lead to distinct chemical behaviors in their respective cyclobutane (B1203170) derivatives. For instance, the Ge-C bond is generally more reactive than the Si-C bond. wikipedia.org This difference in reactivity opens up unique synthetic possibilities for germacyclobutanes.
The geometry of metallacyclobutanes can vary from planar to puckered, which has significant consequences for their reactivity. acs.org In the context of olefin metathesis, trigonal bipyramidal (TBP) and square-pyramidal (SP) geometries are considered for the metal center, with the TBP geometry being directly on the reaction pathway. acs.orgacs.org The stability and interconversion of these isomers are influenced by the ligands attached to the metal. acs.org
Historical Perspective on Germacyclobutane (B14741759) Derivatives
The exploration of germacyclobutane chemistry has been a gradual process, often drawing parallels with the more established chemistry of silacyclobutanes. Early work in organogermanium chemistry focused on the synthesis of acyclic compounds. wikipedia.org The synthesis and study of cyclic germanium compounds, especially strained rings like germacyclobutanes, represented a significant advancement in the field. nih.govencyclopedia.pub
One of the key reactions involving germacyclobutanes is their thermal decomposition. Similar to silacyclobutanes, germacyclobutanes can undergo ring cleavage to form reactive intermediates. scispace.com The synthesis and polymerization of 1,1-dimethyl-1-germacyclobutane were reported in 1969, highlighting the early interest in the polymeric materials that could be derived from these strained monomers. documentsdelivered.com
The development of new synthetic methodologies has been crucial for advancing the chemistry of germacyclobutane derivatives. These methods often involve the reaction of germanium halides with appropriate difunctional organic reagents. The reactivity of these cyclic compounds has been explored in various contexts, including ring-opening polymerizations and their potential as precursors to other organogermanium species.
Significance of the 1,1-Dimethyl Motif in Strained Cyclic Systems
The presence of a gem-dimethyl group on a four-membered ring, as in this compound, has a profound impact on the ring's properties and reactivity. This phenomenon, often referred to as the Thorpe-Ingold effect or the gem-dimethyl effect, was first observed in the context of cyclization reactions. wikipedia.org The effect generally describes the acceleration of ring-closing reactions when substituents are introduced on the connecting chain. wikipedia.orgillinois.edu
Several explanations have been proposed for the gem-dimethyl effect. One early explanation suggested that the steric bulk of the methyl groups compresses the angle between the other two substituents on the same carbon atom, thereby bringing the reactive ends of the molecule closer together and facilitating cyclization. wikipedia.orgillinois.edu This is considered a kinetic effect.
Properties
CAS No. |
21961-74-0 |
|---|---|
Molecular Formula |
C5H12Ge |
Molecular Weight |
144.78 g/mol |
IUPAC Name |
1,1-dimethylgermetane |
InChI |
InChI=1S/C5H12Ge/c1-6(2)4-3-5-6/h3-5H2,1-2H3 |
InChI Key |
WLAOGJGZGDESEM-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge]1(CCC1)C |
Origin of Product |
United States |
Synthetic Methodologies for 1,1 Dimethyl 1 Germacyclobutane
Established Synthetic Pathways to Germacyclobutane (B14741759) Ring Systems
The construction of the germacyclobutane ring, a four-membered heterocycle containing germanium, has been approached through several established synthetic strategies. A predominant and effective method involves the intramolecular cyclization of a suitable acyclic precursor. This strategy typically relies on the formation of a carbon-germanium bond within a molecule already containing the other requisite atoms of the ring.
One of the most widely employed methods for forming such heterocyclic systems is through a Grignard reaction. ijpsm.comresearchgate.netresearchgate.netlibretexts.org In this approach, a di-Grignard reagent, prepared from a 1,3-dihalopropane, is reacted with a dihalogermane. This allows for the stepwise formation of the two germanium-carbon bonds required to close the ring.
Another key strategy is the intramolecular cyclization of γ-halopropylgermanes. In this method, a germanium atom bearing a propyl group with a halogen at the 3-position is treated with a reducing agent, typically magnesium metal, to induce ring closure. The high reactivity of the intermediate organometallic species facilitates the nucleophilic attack on the carbon bearing the halogen, leading to the formation of the germacyclobutane ring.
Specific Precursor Design and Cyclization Strategies
The synthesis of 1,1-Dimethyl-1-germacyclobutane specifically relies on carefully designed precursors that facilitate efficient intramolecular cyclization. A primary and well-documented precursor for this synthesis is (3-chloropropyl)trichlorogermane. This compound serves as a versatile starting point for introducing the necessary dimethylgermanium functionality and the propyl backbone.
A common synthetic sequence commences with the reaction of (3-chloropropyl)trichlorogermane with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). This step serves to replace the chlorine atoms on the germanium with methyl groups, yielding (3-chloropropyl)dimethylchlorogermane. Subsequent intramolecular cyclization is then achieved by reacting this precursor with magnesium in a suitable solvent, such as ether. The magnesium promotes the formation of a Grignard-like intermediate at the germanium-chlorine bond, which then undergoes an internal nucleophilic substitution to displace the chloride on the propyl chain, thereby forming the this compound ring.
An alternative and more direct route involves the reaction of dichlorodimethylgermane with 1,3-bis(bromomagnesio)propane. The di-Grignard reagent, formed from 1,3-dibromopropane (B121459) and magnesium, reacts with the dichlorodimethylgermane to directly form the cyclic product. This method has the advantage of a more convergent synthesis.
| Precursor 1 | Reagent 1 | Intermediate | Reagent 2 | Product |
| (3-chloropropyl)trichlorogermane | Methylmagnesium bromide | (3-chloropropyl)dimethylchlorogermane | Magnesium | This compound |
| Dichlorodimethylgermane | 1,3-Dibromopropane, Magnesium | - | - | This compound |
Influence of Steric and Electronic Factors on Synthetic Yield and Selectivity
The efficiency and outcome of the synthesis of this compound are significantly influenced by both steric and electronic factors. These factors play a crucial role during the key intramolecular cyclization step.
Steric Factors: The Thorpe-Ingold effect, or gem-dimethyl effect, is a relevant consideration. While the germanium atom is larger than carbon, the presence of the two methyl groups on the germanium atom can influence the conformation of the acyclic precursor, favoring a gauche arrangement that brings the reactive ends of the molecule into proximity. This pre-organization can lower the activation energy for the cyclization reaction, thereby increasing the reaction rate and yield. However, excessive steric bulk on the germanium or the propyl chain could potentially hinder the approach of the reactive centers, leading to lower yields or favoring competing intermolecular side reactions.
Electronic Factors: The electronic nature of the germanium atom and the carbon-halogen bond are paramount. Germanium is more electropositive than carbon, which polarizes the Ge-C bonds. In the intramolecular cyclization of (3-chloropropyl)dimethylchlorogermane with magnesium, the formation of the transient organomagnesium intermediate at the germanium center creates a highly nucleophilic germanium species. The rate of the subsequent ring-closing S_N2 reaction is dependent on the electrophilicity of the carbon atom bearing the chlorine and the leaving group ability of the chloride ion. The choice of halogen on the propyl chain (Cl, Br, or I) can influence the reaction rate, with iodide being the best leaving group, generally leading to faster cyclization. The solvent also plays a critical electronic role by stabilizing the transition state of the cyclization. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) are commonly used as they can coordinate with the magnesium species, influencing the reactivity of the organometallic intermediate. libretexts.org
Decomposition and Reactivity Profiles of 1,1 Dimethyl 1 Germacyclobutane
Gas-Phase Thermal Unimolecular Decomposition Mechanisms
The thermal decomposition of 1,1-dimethyl-1-germacyclobutane in the gas phase is characterized by competing reaction pathways that lead to the extrusion of stable molecules and the formation of transient germanium-containing species. These pathways are analogous to those observed for other metallacyclobutanes, particularly the well-studied silicon analog, 1,1-dimethyl-1-silacyclobutane. The primary decomposition routes involve the cleavage of the germacyclobutane (B14741759) ring to eliminate either ethene or cyclopropane (B1198618).
One of the principal thermal decomposition pathways for this compound involves a [2+2] cycloreversion reaction, leading to the elimination of an ethene molecule and the formation of a transient 1,1-dimethylgermene. This process is believed to proceed through a concerted mechanism, although a diradical intermediate may also be involved.
The formation of germenes, which are reactive species containing a germanium-carbon double bond (Ge=C), is a significant outcome of this decomposition route. The transient nature of 1,1-dimethylgermene makes it a subject of considerable interest for trapping experiments and spectroscopic studies to elucidate its structure and reactivity. Studies on analogous 1,1-diarylgermacyclobutanes have shown that photolysis leads to the formation of the corresponding diarylgermenes, supporting the feasibility of this pathway.
A competing pathway in the thermal decomposition of this compound is the [3+1] cycloreversion, which results in the extrusion of a cyclopropane molecule and the formation of a transient dimethylgermylene. Germylenes are germanium analogs of carbenes, featuring a divalent germanium atom with two substituents and a lone pair of electrons.
The formation of dimethylgermylene from the decomposition of germacyclobutanes has been observed in studies of related compounds. For instance, the photolysis of 1,1-diarylgermacyclobutanes has been shown to produce diarylgermylenes alongside diarylgermenes, with the ratio of the two dependent on the substituents on the germanium atom. libretexts.org This suggests that a similar pathway is accessible for this compound under thermal conditions.
The transient intermediates formed during the thermal decomposition of this compound, namely 1,1-dimethylgermene and dimethylgermylene, are themselves highly reactive and can undergo subsequent isomerization reactions. While specific experimental data on the isomerization of these particular intermediates is scarce, analogies can be drawn from related silicon and germanium systems.
Electron-Impact Fragmentation Pathways
Electron-impact mass spectrometry (EI-MS) is a powerful analytical technique for studying the fragmentation patterns of molecules and gaining insights into their structure and bonding. The fragmentation of this compound under electron impact provides information about the relative strengths of the bonds within the molecule and the stability of the resulting fragment ions.
Key fragmentation pathways would likely involve:
Loss of a methyl group: Cleavage of a Ge-CH3 bond to form a stable [M-15]+ ion. This is a common fragmentation pathway for methyl-substituted organometallic compounds.
Ethene elimination: Fragmentation mirroring the thermal decomposition pathway, leading to the formation of a [M-28]•+ ion, which would correspond to the ionized 1,1-dimethylgermene.
Cyclopropane elimination: Fragmentation corresponding to the other thermal decomposition route, resulting in a [M-42]•+ ion, the ionized dimethylgermylene.
Ring opening and subsequent fragmentation: Cleavage of the C-C or Ge-C bonds in the ring, followed by the loss of smaller neutral fragments.
The relative intensities of these fragment ions would provide information about the preferred fragmentation routes and the stability of the resulting cations.
Table 1: Predicted Diagnostic Fragmentation Ions for this compound in EI-MS
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |
| M•+ | [C6H14Ge]•+ | - |
| M-15 | [C5H11Ge]+ | CH3• |
| M-28 | [C4H10Ge]•+ | C2H4 |
| M-42 | [C2H6Ge]•+ | C3H6 |
Note: The m/z values will vary depending on the specific isotope of Germanium (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge).
A significant correlation often exists between the fragmentation pathways observed in electron-impact mass spectrometry and the products of thermal decomposition. This is because both processes involve the input of energy into the molecule, leading to the cleavage of the weakest bonds and the formation of the most stable neutral and ionic species.
For this compound, the observation of ions corresponding to the loss of ethene and cyclopropane in the mass spectrum would strongly support the proposed thermal decomposition mechanisms that lead to the formation of 1,1-dimethylgermene and dimethylgermylene, respectively. The relative abundance of these fragment ions could provide an indication of the relative importance of the two competing thermal decomposition pathways, although it is important to note that the energy distribution in EI-MS is different from that in thermal pyrolysis, which can affect the branching ratios. The study of these correlations provides a powerful tool for elucidating complex reaction mechanisms.
Reactivity in Cycloaddition Reactions (Involving Derived Germenes)
Germenes derived from this compound exhibit a rich and varied reactivity in cycloaddition reactions, providing pathways to a range of heterocyclic and carbocyclic structures. These reactions are broadly categorized based on the number of pi-electrons participating from each component.
The [2+2] cycloaddition is a photochemical or thermal reaction that leads to the formation of four-membered rings. nih.gov In the context of germenes, these reactions typically involve the Ge=C double bond reacting with an alkene or another unsaturated molecule. The photochemically induced [2+2] cycloaddition of alkenes with maleimides, for instance, highlights the utility of this pathway in synthesizing cyclobutane (B1203170) cores. nih.gov While direct studies on 1,1-dimethylgermene are specific, the general principles of [2+2] cycloadditions suggest that the germene would react with suitable alkenes to form germacyclobutane derivatives. The reaction can proceed through a concerted or stepwise mechanism, often influenced by the nature of the substituents and the reaction conditions. rsc.orgnih.gov
Table 1: Examples of [2+2] Cycloaddition Reactions
| Reactant 1 | Reactant 2 | Product Type | Reference |
| Alkene | Maleimide | Cyclobutane derivative | nih.gov |
| Imine | Alkene | Azetidine derivative | nih.gov |
| Diene | Electron-deficient alkyne | 2-azabicyclo[4.2.0]octa-3,7-diene | nih.gov |
Also known as 1,3-dipolar cycloadditions, these reactions involve a 1,3-dipole reacting with a dipolarophile to form a five-membered heterocyclic ring. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for synthesizing a wide variety of five-membered heterocycles with high regio- and stereoselectivity. wikipedia.orgmdpi.com Germenes can act as the dipolarophile, reacting with various 1,3-dipoles such as nitrile oxides, azides, and diazomethanes. organic-chemistry.orguchicago.eduyoutube.com The reaction proceeds in a concerted fashion, where the 4 pi-electrons of the 1,3-dipole and the 2 pi-electrons of the germene's double bond come together to form the new ring system. organic-chemistry.org The regioselectivity of the addition is governed by both steric and electronic factors of the reacting species. wikipedia.org
Table 2: Common 1,3-Dipoles Used in [2+3] Cycloaddition Reactions
| 1,3-Dipole | Resulting Heterocycle | Reference |
| Nitrile Oxide | Isoxazoline | mdpi.comuchicago.edu |
| Azide | Triazole | organic-chemistry.orgwikipedia.org |
| Diazomethane | Pyrazoline | organic-chemistry.orgwikipedia.org |
| Nitrone | Isoxazolidine | uchicago.edu |
| Azomethine Ylide | Pyrrolidine | wikipedia.org |
The [2+4] cycloaddition, or Diels-Alder reaction, is a cornerstone of organic synthesis, forming a six-membered ring from a conjugated diene and a dienophile. libretexts.orgyoutube.com Germenes, with their Ge=C double bond, can function as dienophiles, reacting with various dienes. The reaction is typically thermally allowed and proceeds in a concerted, stereospecific manner. youtube.com The regioselectivity of the Diels-Alder reaction is influenced by the electronic nature of the substituents on both the diene and the dienophile. nih.gov Generally, the reaction between an electron-rich diene and an electron-poor dienophile (or vice-versa) is most efficient. nih.gov The formation of the new six-membered ring containing a germanium atom opens up avenues to novel organogermanium compounds.
Other Mechanistic Reaction Pathways (Involving Derived Germenes)
Beyond cycloadditions, germenes derived from this compound participate in other important mechanistic pathways, including ene-additions and C-H insertion reactions.
The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). wikipedia.org In this process, the double bond of the ene shifts, and a new sigma bond is formed with the enophile, accompanied by a hydrogen transfer. wikipedia.orgnih.gov Germenes can act as the enophile, reacting with alkenes containing allylic hydrogens. These reactions require either thermal activation or Lewis acid catalysis. wikipedia.org The product of an ene reaction with a germene is an allylic germane, where the germanium atom is bonded to the carbon that was formerly part of the ene's double bond.
C-H insertion is a reaction in which a reactive species, such as a carbene or, in this case, a germene, inserts into a carbon-hydrogen bond. nih.gov This reaction represents a powerful method for C-H bond functionalization. nih.govnih.gov The high reactivity of the Ge=C double bond in germenes allows them to insert into C-H bonds of various substrates. This process can occur intramolecularly or intermolecularly and is a direct way to form new carbon-germanium bonds. The mechanism often involves a three-centered transition state, and the reaction can be promoted thermally or photochemically.
Mechanistic Studies of Transition Metal-Catalyzed Transformations (Contextual to organogermanium compounds)
The study of transition metal-catalyzed transformations of organogermanium compounds, including strained ring systems like this compound, offers significant insights into their reactive nature. While specific mechanistic studies on this compound are not extensively documented, the broader context of organogermanium chemistry provides a framework for understanding its potential reactivity in the presence of transition metal catalysts. These reactions are pivotal for the construction of complex molecules and polymers.
The mechanisms of these transformations are typically elucidated through a combination of experimental techniques and computational modeling. nih.govrsc.org Key mechanistic steps that are fundamental to many transition metal-catalyzed reactions involving organometallics include oxidative addition, reductive elimination, transmetalation, and migratory insertion. nih.gov
In the context of organogermanium compounds, the activation of the carbon-germanium (C-Ge) bond is a critical step. Unlike the more common organosilicon or organoboron compounds, the C-Ge bond can exhibit unique reactivity profiles. rsc.org Studies have shown that electrophilic transition metal complexes, for instance, those of palladium(II) or gold(III), can effectively activate C-Ge bonds. nih.gov The mechanism for this activation is often proposed to proceed through an electrophilic aromatic substitution (SEAr)-type pathway, which is kinetically more favorable than a conventional concerted transmetalation, especially for less reactive organogermanes. nih.gov
One of the significant applications of transition metal catalysis in this area is ring-opening polymerization (ROP). Strained cyclic compounds, such as germacyclobutanes, are potential monomers for the synthesis of organogermanium polymers. Transition metal catalysts can initiate the ROP of strained silicon-bridged ferrocenophanes, suggesting that similar processes could be applicable to germacyclobutanes. nih.gov The mechanism of such a polymerization would likely involve the coordination of the transition metal to the germanium atom, followed by the cleavage of a C-Ge bond to relieve ring strain and initiate the polymerization process.
The following table outlines the fundamental mechanistic steps involved in transition metal-catalyzed transformations that are relevant to organogermanium compounds.
| Mechanistic Step | Description | Relevance to Organogermanium Compounds |
| Oxidative Addition | The addition of a substrate (e.g., an organic halide) to a low-valent metal center, increasing the oxidation state and coordination number of the metal. | A common initiating step where the transition metal inserts into a C-X or Ge-X bond. |
| Reductive Elimination | The reverse of oxidative addition, where two cis-ligands on a metal center are eliminated to form a new bond, reducing the metal's oxidation state. | Often the final step in a catalytic cycle, forming the desired product and regenerating the active catalyst. |
| Transmetalation | The transfer of a ligand from one metal center to another. | A key step in cross-coupling reactions where an organogermanium reagent transfers its organic group to the transition metal catalyst. |
| Migratory Insertion | The insertion of an unsaturated molecule (e.g., an alkene, alkyne, or carbonyl) into a metal-ligand bond. | Relevant in polymerization and functionalization reactions where monomers or other molecules are incorporated into the growing polymer chain or product. |
| β-Hydride Elimination | The elimination of a hydrogen atom from a ligand at the β-position to the metal, forming a metal-hydride and an alkene. | A potential side reaction that can terminate catalytic cycles, which needs to be controlled in many synthetic applications. researchgate.net |
Spectroscopic Characterization and Elucidation of Molecular Structures of 1,1 Dimethyl 1 Germacyclobutane
Electron Impact Mass Spectrometry (EIMS) for Structural Confirmation
The characteristic fragmentation pattern of 1,1-Dimethyl-1-germacyclobutane under electron impact has not been published, preventing a detailed analysis of its mass spectrum for structural confirmation.
Computational and Theoretical Investigations of 1,1 Dimethyl 1 Germacyclobutane
Electronic Structure Analysis
While computational studies exist for related organogermanium compounds and other cyclobutane (B1203170) derivatives, this information cannot be extrapolated to provide a scientifically accurate and specific analysis of this compound. The unique structural and electronic properties resulting from the germanium atom within the four-membered ring, substituted with two methyl groups, necessitate a dedicated computational study to generate the data requested.
Until such research is conducted and published, a detailed article on the computational and theoretical investigations of this compound remains unfeasible.
Potential Energy Surface Scans and Reaction Pathway Modeling
Computational chemistry provides powerful tools for exploring the reactivity of molecules like this compound. One such tool is the Potential Energy Surface (PES) scan, a method used to map the energy of a molecule as its geometric parameters (like bond lengths or angles) are systematically changed. visualizeorgchem.comq-chem.com By performing a "relaxed" PES scan, researchers can identify the lowest energy path a molecule might take during a chemical reaction, effectively modeling the reaction pathway. q-chem.com This involves optimizing the energy of all other degrees of freedom for each step along a chosen reaction coordinate, which helps in locating transition states (energy maxima) and intermediates (energy minima) along the path from reactants to products. visualizeorgchem.comstackexchange.com
While specific PES scan data for this compound is not extensively published, the decomposition mechanisms can be inferred from studies on analogous compounds, such as 1,1-dimethyl-1-silacyclobutane (DMSCB). nih.gov Theoretical modeling of DMSCB decomposition reveals that the reaction proceeds through stepwise mechanisms initiated by the cleavage of a ring bond to form a diradical intermediate. nih.gov
Two primary decomposition channels are identified:
Cleavage of a ring C-C bond: This is the dominant pathway, leading to a diradical intermediate that subsequently breaks its other central bond to form ethene and 1,1-dimethylsilene (the silicon analog of 1,1-dimethylgermene). nih.gov
Cleavage of a ring Si-C bond: This is a less favored pathway that also forms a diradical intermediate, which then decomposes into propene and dimethylsilylene (the silicon analog of dimethylgermylene). nih.gov
These modeled pathways suggest that the thermal decomposition of this compound would likely follow similar routes, involving the initial formation of a diradical species. The relative energies of the transition states for Ge-C versus C-C bond cleavage would determine the major products.
| Reaction Pathway | Initial Step | Intermediate Species | Primary Products | Notes |
|---|---|---|---|---|
| Pathway 1 (Dominant) | Ring C-C bond cleavage | Diradical | Ethene + 1,1-Dimethylgermene | Analogous to the dominant pathway in 1,1-dimethyl-1-silacyclobutane decomposition. nih.gov |
| Pathway 2 (Minor) | Ring Ge-C bond cleavage | Diradical | Propene + Dimethylgermylene | Analogous to a secondary pathway in 1,1-dimethyl-1-silacyclobutane decomposition. nih.gov |
Ring Strain Energy Calculations in Germacyclobutanes
Germacyclobutanes, like their carbocyclic counterparts, possess significant ring strain due to the deviation of their bond angles from ideal values and the presence of torsional strain. libretexts.org This inherent strain is a critical factor influencing their stability and chemical reactivity. The total strain energy is the excess energy a cyclic molecule has compared to a hypothetical, strain-free acyclic analogue. pressbooks.pub
Theoretical Methodologies for Ring Strain Assessment
The quantification of ring strain is primarily achieved through computational methods, as experimental measurements like heat of combustion can be complex. pressbooks.pubnumberanalytics.com Theoretical methodologies provide a robust framework for assessing the strain energy.
A principal technique involves the use of isodesmic and homodesmotic reactions . ntu.edu.sgstackexchange.com These are hypothetical reactions where the number and types of bonds on the reactant side are conserved on the product side. stackexchange.com By calculating the enthalpy change (ΔH) of such a reaction, where a strained cyclic molecule reacts to form strain-free acyclic molecules, the strain energy can be isolated. numberanalytics.comstackexchange.com The logic is that the energies of ideal bond types cancel out, leaving the strain energy as the primary contributor to the reaction enthalpy.
Common computational approaches include:
Density Functional Theory (DFT): Methods like B3LYP are widely used to optimize the geometries of the molecules and calculate their electronic energies. ntu.edu.sg
Ab Initio Calculations: High-level methods such as G2, G2(MP2), and Complete Basis Set (CBS) schemes can provide highly accurate energy values for strain calculations. nih.govacs.orgnih.gov
| Methodology | Principle | Application |
|---|---|---|
| Isodesmic/Homodesmotic Reactions | Calculating the enthalpy of a hypothetical reaction that converts the strained ring into strain-free acyclic products while conserving bond types. stackexchange.com | Considered a reliable standard for calculating strain energy in cyclic systems. numberanalytics.comntu.edu.sg |
| Density Functional Theory (DFT) | A class of computational methods that models electron correlation to calculate the electronic structure and energy of molecules. ntu.edu.sg | Used to compute the energies of reactants and products in the isodesmic reactions. |
| High-Level Ab Initio Methods (e.g., G2, CBS) | Computationally intensive methods that aim for very high accuracy in energy calculations. nih.govnih.gov | Used for benchmarking and obtaining highly reliable strain energy values. |
Influence of Geminal Dimethyl Substitution on Ring Strain
The substitution of two hydrogen atoms with methyl groups on the same atom in a ring can have a significant impact on the ring's strain energy. This phenomenon is often referred to as the Thorpe-Ingold effect or the gem-dimethyl effect . researchgate.net
This stabilizing effect is attributed to a combination of factors:
Bond Angle Deformation: The bulky methyl groups can cause the exocyclic C-Ge-C angle to widen, which in turn allows the internal ring angles to relax and move closer to their ideal values, thus reducing angle strain.
Conformational Effects: The substitution can alter the puckering of the four-membered ring, leading to a more stable conformation that minimizes torsional strain.
Thermodynamic Stability: The gem-dimethyl group can increase the thermodynamic stability of the cyclic compound relative to its corresponding open-chain analogue, which is a key factor in isodesmic reaction calculations. nih.gov
For this compound, the gem-dimethyl groups on the germanium atom are expected to reduce the ring strain compared to the parent germacyclobutane (B14741759). This reduction in strain can influence the molecule's thermal stability and its propensity for ring-opening reactions. chemrxiv.org
| Compound Type | Substitution | Effect on Ring Strain | Reference Finding |
|---|---|---|---|
| Cyclobutanes | Gem-Dimethyl | Lowers strain energy | Calculations show a lowering of strain by 6-10 kcal/mol relative to an unbranched acyclic reference. nih.gov |
| Dioxiranes | Gem-Dimethyl | Lowers strain energy | The strain energy of dimethyldioxirane (B1199080) is predicted to be ~7 kcal/mol lower than that of the parent dioxirane. nih.gov |
| Germacyclobutanes (Predicted) | Gem-Dimethyl | Expected to lower strain energy | Based on the established Thorpe-Ingold effect in analogous small ring systems. researchgate.net |
Comparative Analysis with Analogous Group 14 Cyclobutanes
Structural and Electronic Similarities with 1,1-Dimethyl-1-silacyclobutane
1,1-Dimethyl-1-germacyclobutane shares significant structural and electronic similarities with its silicon counterpart, 1,1-dimethyl-1-silacyclobutane. Both molecules feature a four-membered ring containing a Group 14 element (germanium or silicon), two carbon atoms, and two methyl groups attached to the heteroatom. ontosight.ainih.gov This configuration results in a strained ring system for both compounds.
The geometry around the silicon and germanium atoms in their respective cyclobutane (B1203170) rings is approximately tetrahedral. ontosight.ai The electronic environment is also comparable, with the electropositive germanium and silicon atoms bonded to two carbon atoms within the ring and two methyl groups.
Table 1: Comparison of Structural and Electronic Properties
| Property | This compound | 1,1-Dimethyl-1-silacyclobutane |
| Molecular Formula | C5H12Ge | C5H12Si |
| Molecular Weight | 144.75 g/mol | 100.23 g/mol nist.gov |
| Ring Strain | High | High |
| Geometry at Heteroatom | Tetrahedral (approx.) | Tetrahedral ontosight.ai |
Contrasting Reactivity and Decomposition Pathways (Germanium vs. Silicon)
Despite their structural similarities, the reactivity and decomposition pathways of this compound and 1,1-dimethyl-1-silacyclobutane exhibit notable differences, primarily due to the differing nature of the germanium-carbon and silicon-carbon bonds.
The thermal decomposition of 1,1-dimethyl-1-silacyclobutane has been shown to proceed through the cleavage of both ring C-C and Si-C bonds, leading to the formation of ethene and 1,1-dimethylsilene, as well as propene and dimethylsilylene. nih.gov The formation of ethene via C-C bond cleavage is the dominant pathway. nih.gov In contrast, studies on germacyclobutanes suggest that the Ge-C bond is generally more reactive and susceptible to cleavage.
The decomposition of 1,1-dimethyl-1-silacyclobutane on a heated tungsten filament is a catalytic process that also produces methyl radicals through Si-CH3 bond cleavage. nih.gov Secondary gas-phase reactions can lead to the formation of various methyl-substituted 1,3-disilacyclobutanes. nih.gov While specific studies on the catalytic decomposition of this compound are less common, the general principles of germylene chemistry suggest analogous but potentially more facile reaction pathways.
Differences in Thermal Stability and Electron-Impact Fragmentation Patterns
The difference in bond energies between Ge-C and Si-C has a direct impact on the thermal stability of these compounds. The Si-C bond is stronger than the Ge-C bond, rendering 1,1-dimethyl-1-silacyclobutane more thermally stable than its germanium analog.
Under electron impact mass spectrometry, both molecules undergo fragmentation. For 1,1-dimethyl-1-silacyclobutane, the mass spectrum shows characteristic fragments resulting from the loss of methyl groups and the cleavage of the cyclobutane ring. nist.gov The fragmentation of odd-electron ions, such as the molecular ion produced by electron impact, often involves the cleavage of bonds near the ionization site to form more stable cations and radicals. orgchemboulder.com
While detailed fragmentation data for this compound is not as readily available in the provided search results, it is expected to follow similar principles. However, due to the weaker Ge-C bond, fragmentation pathways involving the cleavage of this bond are likely to be more prominent compared to the Si-C bond cleavage in the silicon analog. The fragmentation will also be influenced by the natural isotopic abundance of germanium.
Table 2: Key Differences in Stability and Decomposition
| Feature | This compound | 1,1-Dimethyl-1-silacyclobutane |
| Relative Thermal Stability | Lower | Higher |
| Primary Decomposition Products | Expected to favor Ge-C bond cleavage products | Ethene, 1,1-dimethylsilene, propene, dimethylsilylene nih.gov |
| Dominant Fragmentation Pathway | Expected to involve facile Ge-C bond cleavage | Involves both Si-C and C-C bond cleavage nih.gov |
Implications of Group 14 Periodicity for Germacyclobutane (B14741759) Chemistry
The observed differences between this compound and 1,1-dimethyl-1-silacyclobutane are a direct consequence of the periodic trends within Group 14 of the periodic table. As one descends the group from silicon to germanium, several key properties change:
Atomic Size: Germanium is larger than silicon.
Electronegativity: Germanium is slightly more electropositive than silicon.
Bond Strength: The M-C bond strength decreases down the group (Si-C > Ge-C).
d-orbital Participation: The involvement of d-orbitals in bonding is more significant for heavier elements like germanium, which can influence reactivity and coordination chemistry.
These trends explain the lower thermal stability and higher reactivity of the Ge-C bond in this compound compared to the Si-C bond in its silicon analog. The increased polarizability and larger size of germanium can also lead to different intermolecular interactions and solid-state structures. The chemistry of heavier Group 14 metallacyclobutanes, including those of tin and lead, continues this trend, with the M-C bonds becoming progressively weaker and more reactive. escholarship.org This highlights the importance of periodicity in understanding and predicting the chemical behavior of these fascinating cyclic compounds.
Advanced Research Directions and Broader Academic Context
Mechanistic Studies in Ring-Opening Polymerization Potential
The four-membered ring structure of 1,1-Dimethyl-1-germacyclobutane makes it a candidate for Ring-Opening Polymerization (ROP), a process that can yield high-molecular-weight polymers. The thermodynamics and control of this process are subjects of significant academic interest.
The primary driving force for the ring-opening polymerization of cyclic monomers is the release of inherent ring strain energy. rsc.org Four-membered rings, such as the germacyclobutane (B14741759) core, are significantly strained due to the deviation of their bond angles from the ideal tetrahedral angle. This stored potential energy provides a thermodynamic incentive for the ring to open and form a more stable, linear polymer chain.
The polymerization process (ΔG_p) is governed by the Gibbs free energy equation, ΔG_p = ΔH_p – TΔS_p, where ΔH_p is the enthalpy change (largely driven by ring strain release) and ΔS_p is the entropy change. rsc.org For polymerization to be spontaneous, ΔG_p must be negative. The large, negative enthalpy change from the release of ring strain in this compound is expected to overcome the negative entropy change associated with converting disordered monomers into an ordered polymer chain, thus favoring polymerization. Computational studies on analogous cyclic olefins have shown that even small changes in ring structure can significantly alter the ring strain energy, which in turn dictates whether polymerization or depolymerization is favored. springernature.com
Table 1: Influence of Ring Strain on Polymerization
| Ring Strain Energy | Thermodynamic Driving Force (ΔH_p) | Polymerization Tendency |
|---|---|---|
| High | Large and negative | Favored; polymerization is energetically downhill. |
| Low | Small and negative (or positive) | Disfavored; the entropic penalty may dominate, potentially leading to depolymerization. rsc.orgspringernature.com |
Achieving a controlled polymerization of germacyclobutane monomers is essential for producing well-defined polymers with predictable molecular weights and low dispersity. This control is typically achieved through careful selection of catalysts and reaction conditions. Ring-Opening Metathesis Polymerization (ROMP), often initiated by metal-carbene complexes like Grubbs catalysts, is a powerful technique for such processes. nih.govcalstate.edu
The mechanism of ROMP involves the formation of a metallacyclobutane intermediate, which is often the rate-determining step. nih.gov For this compound, this would involve the reaction of the germanium-containing ring with a catalyst. Key principles for controlling this process include:
Catalyst Selection : The choice of catalyst is paramount. Different generations of Grubbs catalysts or other transition metal complexes (e.g., tungsten, tin) exhibit varying activities and functional group tolerances, which would influence the initiation and propagation rates. calstate.edu
Monomer Concentration : The concentration of the monomer can affect the competition between intermolecular polymerization (forming long chains) and intramolecular "back-biting" reactions that could lead to cyclic oligomers. calstate.edu
Temperature : Reaction temperature affects the rates of all reaction steps, including initiation, propagation, and potential termination or side reactions. It can influence the final molecular weight and structure of the polymer. calstate.edu
By optimizing these factors, it is theoretically possible to achieve a living polymerization, where the polymer chains grow at a constant rate with minimal termination, allowing for the synthesis of block copolymers and other complex architectures.
Chemical Role of this compound in Environmental and Natural Systems
The presence and behavior of organogermanium compounds in the environment are not well-documented, and the role of a specific synthetic compound like this compound is purely theoretical at this stage.
There is no scientific evidence to date of this compound being identified as a naturally occurring compound in phytochemical studies. While certain medicinal plants and foodstuffs, such as ginseng, shiitake mushrooms, and oats, are known to contain trace amounts of germanium, it is typically present in other organic forms or as germanium dioxide. pharmacy180.com The organogermanium compounds found in these plants are generally water-soluble and structurally distinct from synthetic alkylated germacyclobutanes. pharmacy180.com The search for novel organometallic compounds in nature is ongoing, but this compound remains a product of laboratory synthesis.
Biosynthesis: A hypothetical biosynthetic pathway for an alkyl-germacyclobutane is highly speculative, as no organism is known to perform the necessary C-Ge bond formations to create such a strained ring. Fungi and bacteria are known to synthesize a vast array of complex hybrid natural products by combining building blocks like terpenoids and polyketides. nih.gov A theoretical pathway would require a unique enzymatic machinery capable of incorporating germanium and catalyzing intramolecular cyclization, a process without a known natural precedent.
Chemical Degradation: As an anthropogenic (man-made) compound, this compound would be subject to degradation in the environment. Microbes have evolved to degrade many novel chemicals, but the process can be slow. nih.gov The degradation of this compound would likely hinge on the cleavage of its Ge-C bonds. These bonds are relatively stable and air-stable, which could contribute to the compound's persistence in the environment. wikipedia.org A theoretical degradation pathway could involve:
Oxidative Cleavage : Microbial enzymes could potentially oxidize the germanium center or the adjacent carbon atoms, leading to ring-opening.
Hydrolysis : While Ge-C bonds are less prone to hydrolysis than Ge-O bonds, enzymatic processes could facilitate this cleavage over long periods, eventually breaking down the molecule into simpler, non-toxic components. The ultimate fate would likely be conversion to inorganic germanium species.
Theoretical Exploration of Novel Germacyclobutane Derivatives with Tunable Reactivity
The structure of this compound serves as a scaffold for the theoretical design of new derivatives with tailored chemical properties. Using computational methods like Density Functional Theory (DFT), researchers can predict the reactivity of hypothetical molecules before attempting their synthesis. researchgate.netnih.gov
The reactivity of the germacyclobutane ring can be tuned by modifying the substituents on either the germanium atom or the carbon atoms of the ring. For example, replacing the methyl groups on the germanium with other functional groups could drastically alter the molecule's electronic properties and steric profile.
Table 2: Theoretical Design of Germacyclobutane Derivatives and Their Potential Effects
| Derivative Type | Substituent Examples | Predicted Effect on Reactivity | Potential Application |
|---|---|---|---|
| Electron-Withdrawing Groups on Ge | -CF₃, -C₆F₅ | Increases the electrophilicity of the Ge center; may alter ROP catalyst interaction. | Modified polymer properties; novel catalysts. |
| Electron-Donating Groups on Ge | -OR, -NR₂ | Increases the nucleophilicity of the Ge center; may affect radical reactions. rsc.org | Precursors for materials with different electronic properties. |
| Bulky Groups on Ge | -t-Butyl, -Si(CH₃)₃ | Sterically hinders the Ge center, potentially slowing polymerization or increasing selectivity. | Control over polymerization kinetics. |
| Functional Groups on Ring Carbons | -OH, -NH₂, -COOH | Introduces functionality into the resulting polymer backbone for cross-linking or further modification. | Functional materials, biomaterials. |
This theoretical exploration allows for the rational design of new monomers. By computationally screening various derivatives, scientists can identify promising candidates for synthesizing novel polymers with specific thermal, mechanical, or electronic properties, expanding the potential applications of organogermanium chemistry. nih.gov
The Strategic Evolution of this compound: A Precursor for Advanced Organogermanium Reagents in Selective Organic Transformations
The development of novel and efficient reagents for selective organic synthesis is a cornerstone of modern chemistry. In this context, organogermanium compounds have emerged as a promising, albeit historically underutilized, class of reagents. Central to their expanding role is the strategic use of strained-ring systems as precursors to reactive intermediates. Among these, this compound has garnered attention as a versatile starting material for the generation of advanced organogermanium reagents, paving the way for new applications in selective organic transformations.
The inherent ring strain of the four-membered germacyclobutane ring makes it susceptible to ring-opening reactions, which can be initiated thermally, photochemically, or through catalysis. This reactivity provides a pathway to generate a variety of valuable organogermanium species, from polymers to reactive monomers and intermediates, which can then be harnessed for selective chemical synthesis.
Ring-Opening Polymerization: A Gateway to Functional Organogermanium Polymers
One of the earliest recognized applications of this compound is its ability to undergo ring-opening polymerization (ROP). A foundational study in 1969 detailed the synthesis and subsequent polymerization of this compound, demonstrating the feasibility of creating poly(germacarbosilanes) through this method. documentsdelivered.com This process typically involves the cleavage of the germanium-carbon bond within the strained ring, leading to the formation of a linear polymer chain.
The resulting organogermanium polymers are not merely inert materials but can be designed as functional polymers with tailored properties. mdpi.com The germanium atoms within the polymer backbone can influence the material's electronic and optical properties. Furthermore, these polymers can serve as precursors themselves, where the germanium-carbon bonds can be selectively cleaved to generate oligomeric or monomeric organogermanium reagents. The development of functional polymers has opened avenues in materials science, with potential applications in areas such as sensor technology and as specialized membranes. mdpi.commpg.de
Generation of Reactive Intermediates for Selective Synthesis
Beyond polymerization, the controlled ring-opening of this compound can be exploited to generate highly reactive and synthetically useful intermediates, such as germylenes (R₂Ge:). While the direct generation of dimethylgermylene from this compound is a subject of ongoing research, analogous systems have established a strong precedent. For instance, the photolysis of 1,1-diarylgermacyclobutanes has been shown to produce both germenes and germylenes. This suggests that this compound could serve as a valuable source of the dimethylgermylene diradical, a species with significant potential in insertion and cycloaddition reactions for the construction of complex molecular architectures.
Transition Metal-Catalyzed Transformations
The synergy between this compound and transition metal catalysis represents a particularly promising frontier for the development of advanced organogermanium reagents. Transition metal complexes can facilitate the selective ring-opening of the germacyclobutane ring under milder conditions than thermal or photochemical methods. This catalytic approach offers greater control over the reaction pathways, enabling the targeted synthesis of specific organogermanium products.
Research in related systems has shown that transition metal-catalyzed ring-opening of strained rings like bicyclo[1.1.0]butanes (BCBs) can lead to the highly diastereoselective synthesis of multi-substituted cyclobutanes. nih.govresearchgate.net These catalyst-controlled processes can be regiodivergent, allowing for the selective formation of different isomers from the same starting material. nih.gov Applying this concept to this compound could provide access to a diverse array of functionalized organogermanium compounds. These newly formed reagents, bearing a reactive germanium center, could then be employed in a variety of selective organic transformations, including cross-coupling reactions, which are fundamental to modern synthetic chemistry. nih.gov
The table below summarizes the potential transformations of this compound into advanced organogermanium reagents and their prospective applications in selective organic synthesis.
| Precursor | Transformation Method | Generated Reagent/Intermediate | Potential Application in Selective Transformations |
| This compound | Ring-Opening Polymerization | Poly(dimethylgermyl)propane | Precursor to functional materials and oligomeric reagents |
| This compound | Photolysis/Thermolysis | Dimethylgermylene (Me₂Ge:) | Insertion into C-H and other bonds, cycloadditions |
| This compound | Transition Metal Catalysis | Functionalized organogermanes | Cross-coupling reactions, selective germylation of organic substrates |
The development of this compound as a precursor for advanced organogermanium reagents is an active area of research. The ability to generate a variety of reactive species from this single, readily accessible starting material underscores its potential to become a valuable tool in the arsenal (B13267) of synthetic chemists, enabling the construction of complex molecules with high levels of selectivity and efficiency.
Q & A
Q. What are the key challenges in synthesizing 1,1-dimethyl-1-germacyclobutane, and how are they addressed methodologically?
Synthesis of strained organogermanium compounds like this compound typically involves ring-closing strategies. A common approach is the transmetallation of silacyclobutane precursors with germanium halides under inert conditions. For example, lithium-germanium exchange reactions or photochemical [2+2] cycloadditions may be employed to form the cyclobutane ring. Reaction optimization requires precise stoichiometric control and low temperatures (−78°C to 0°C) to minimize ring-opening side reactions . Characterization via and NMR is critical to confirm regiochemistry, while X-ray crystallography resolves steric strain in the tetracyclic structure.
Q. How does the steric strain of the cyclobutane ring influence the stability of this compound?
The cyclobutane ring introduces significant angle strain (~90° bond angles vs. ~109.5° for tetrahedral geometry), which destabilizes the compound. Stability studies under varying temperatures (e.g., thermogravimetric analysis) and solvents (polar vs. nonpolar) reveal decomposition pathways. For instance, ring-opening reactions via thermal cleavage of Ge–C bonds occur above 80°C. Stabilization strategies include bulky substituents (e.g., methyl groups) and inert-atmosphere storage .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : NMR (spin-9/2 nucleus) detects Ge environment shifts, though sensitivity is low. Isotopic enrichment or hyperpolarization may enhance resolution.
- IR Spectroscopy : Stretching frequencies of Ge–C bonds (~500–600 cm) and cyclobutane C–C bonds (~1000 cm) provide structural insights.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and isotopic patterns.
- X-ray Crystallography : Resolves bond lengths and angles, critical for assessing steric strain .
Advanced Research Questions
Q. How does the reactivity of this compound compare to analogous silicon-containing cyclobutanes?
Germanium’s larger atomic radius and lower electronegativity vs. silicon result in weaker Ge–C bonds and higher susceptibility to ring-opening reactions. Comparative kinetic studies (e.g., using UV-Vis or NMR to monitor reaction rates) show that germacyclobutanes undergo nucleophilic substitution 2–3 times faster than silacyclobutanes under identical conditions. This reactivity is exploited in catalysis, such as transfer hydrogenation, where Ge complexes exhibit unique selectivity .
Q. What role does this compound play in studying ring-strain-driven polymerization?
The compound’s ring strain (estimated ~25–30 kcal/mol via DFT calculations) drives ring-opening polymerization (ROP) to form polygermanes. Methodology includes initiating ROP with anionic catalysts (e.g., t-BuOK) or transition-metal complexes (e.g., Pd(PPh)). Gel permeation chromatography (GPC) and MALDI-TOF MS analyze polymer chain length and dispersity. Contradictions in reported molecular weights (e.g., 5–20 kDa) arise from varying initiator ratios and solvent polarity .
Q. How can computational methods resolve contradictions in experimental data on this compound’s electronic structure?
Discrepancies in bond dissociation energies (BDEs) and HOMO-LUMO gaps from experimental vs. DFT studies (e.g., B3LYP/def2-TZVP) are addressed by multi-reference methods like CASSCF. For example, Ge–C bond dissociation energies calculated via CCSD(T)/CBS may align better with mass spectrometry fragmentation data. Solvent effects (PCM models) further refine predictions of redox potentials in electrochemical studies .
Q. What are the emerging applications of this compound in materials science?
- Semiconductor Precursors : Low-temperature CVD deposition of Ge-containing thin films for optoelectronics.
- Self-Assembled Monolayers (SAMs) : Surface functionalization via Ge–Si heterocoupling on silicon wafers, characterized by AFM and XPS.
- Photoresponsive Materials : UV-triggered ring-opening for controlled release systems, monitored via in situ FTIR .
Notes on Data Contradictions and Methodological Gaps
- Synthetic Yields : Reported yields (30–70%) vary due to moisture sensitivity of germanium intermediates. Strict Schlenk-line techniques improve reproducibility.
- Thermal Stability : Discrepancies in decomposition temperatures (e.g., 80°C vs. 120°C) stem from differing heating rates in TGA experiments.
- Computational Models : Hybrid functionals (e.g., ωB97X-D) outperform pure DFT in predicting Ge–C vibrational frequencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
